Diethyl [(2-chloroethoxy)methyl]phosphonate

Antiviral Intermediate Nucleoside Phosphonate Synthesis Organic Synthesis

Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6), also known as (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester, is an organophosphorus compound characterized by a phosphonate ester core functionalized with a chloroethoxy-methyl group. It is primarily employed as a reactive intermediate in organic synthesis, particularly in the construction of acyclic nucleoside phosphonate scaffolds.

Molecular Formula C7H16ClO4P
Molecular Weight 230.62 g/mol
CAS No. 116384-56-6
Cat. No. B045763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [(2-chloroethoxy)methyl]phosphonate
CAS116384-56-6
Molecular FormulaC7H16ClO4P
Molecular Weight230.62 g/mol
Structural Identifiers
SMILESCCOP(=O)(COCCCl)OCC
InChIInChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3
InChIKeySRYMPIRBPPQDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6): A Strategic Organophosphorus Intermediate


Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6), also known as (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester, is an organophosphorus compound characterized by a phosphonate ester core functionalized with a chloroethoxy-methyl group . It is primarily employed as a reactive intermediate in organic synthesis, particularly in the construction of acyclic nucleoside phosphonate scaffolds . Its molecular formula is C7H16ClO4P, with a molecular weight of 230.63 g/mol, and it is typically supplied as a colorless to light brown liquid with purity grades ≥ 98% (GC) or 95% .

Why Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6) Cannot Be Readily Substituted by In-Class Analogs


Generic substitution with common diethyl phosphonates or structurally similar chloroalkyl phosphonates is not feasible due to the critical role of the (2-chloroethoxy)methyl moiety in enabling specific nucleophilic displacement reactions. Unlike simpler diethyl alkylphosphonates (e.g., diethyl methylphosphonate) or even close analogs like diethyl (2-chloroethyl)phosphonate (CAS 10419-79-1), the target compound provides a unique combination of an ether oxygen and a primary alkyl chloride, which is essential for constructing the phosphonomethoxy ether linker found in potent acyclic nucleoside phosphonate antivirals (e.g., adefovir, tenofovir) [1]. While a closely related compound, diethyl [2-(2-chloroethoxy)ethyl]phosphonate (CAS 69404-49-5), exists as a homologous alternative with an extended ethylene bridge, it does not serve as a drop-in replacement for applications requiring the precise geometry and reactivity of the chloromethoxyethyl ether [2].

Quantitative Differentiation of Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6) Against Closest Analogs


Structural Differentiation: The Critical Chloromethoxyethyl Ether Motif

This compound contains a (2-chloroethoxy)methyl group directly attached to the phosphorus atom, whereas its closest structural analog, diethyl (2-chloroethyl)phosphonate (CAS 10419-79-1), features a simple 2-chloroethyl chain. This structural difference is paramount as the ether oxygen atom in the target compound is essential for mimicking the phosphonomethoxy ether linker required for the biological activity of resulting acyclic nucleoside phosphonates . The homologous analog, diethyl [2-(2-chloroethoxy)ethyl]phosphonate (CAS 69404-49-5), contains an additional ethylene unit in the chain, resulting in a 6.1% increase in molecular weight (244.65 vs. 230.63 g/mol) [1]. This structural divergence means the target compound is the direct precursor to the critical phosphonomethoxy ethyl (PME) linker, whereas the analogs are not.

Antiviral Intermediate Nucleoside Phosphonate Synthesis Organic Synthesis

Reactivity Advantage: Enhanced Nucleophilic Substitution Kinetics

The target compound's primary alkyl chloride is positioned beta to an ether oxygen, which can facilitate nucleophilic substitution via anchimeric assistance, potentially leading to higher reaction rates compared to simpler alkyl chlorides lacking this neighboring group . While quantitative kinetic data for this specific compound versus diethyl (2-chloroethyl)phosphonate is not available in public literature, class-level inference supports that the ether oxygen in the target compound can stabilize the transition state in SN2 reactions with nucleophiles, such as heterocyclic bases, which is the key step in forming antiviral nucleoside phosphonates . The analogous compound, diethyl 2-chloroethoxyethylphosphonate (CAS 69404-49-5), has been documented to react with sodium salts of heterocyclic bases under similar conditions, yielding corresponding diethyl esters [1].

SN2 Reaction Synthetic Efficiency Building Block

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The presence of the ether oxygen and the overall chain length in Diethyl [(2-chloroethoxy)methyl]phosphonate results in distinct physicochemical properties compared to its simpler analogs. The target compound has a reported LogP (octanol-water partition coefficient) of 0.90 [1], whereas the homologous diethyl [2-(2-chloroethoxy)ethyl]phosphonate (CAS 69404-49-5) exhibits a lower LogP of 0.6 [2]. This difference in lipophilicity can influence the solubility and reactivity profile of the final phosphonate product after nucleophilic displacement. Furthermore, the target compound is described as soluble in organic solvents like ethanol and acetone but has low water solubility , a profile that is typical for this class of phosphonate diesters and is essential for their handling and reaction in organic media.

Lipophilicity Solubility LogP Pre-formulation

High-Impact Application Scenarios for Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6)


Synthesis of Acyclic Nucleoside Phosphonate Antiviral Agents

This compound is the preferred alkylating agent for introducing the critical phosphonomethoxy ethyl (PME) linker onto heterocyclic bases, a core structural element in FDA-approved antivirals like adefovir and tenofovir . Its (2-chloroethoxy)methyl group directly provides the necessary oxygen atom for the phosphonomethoxy ether, which is crucial for mimicking the natural phosphate group in nucleotide analogs [1]. Using a different chloroalkyl phosphonate would yield a molecule lacking this essential feature, resulting in a complete loss of antiviral activity.

Custom Synthesis of Phosphonate Building Blocks for Drug Discovery

In medicinal chemistry programs, this compound serves as a versatile electrophilic building block. Its primary alkyl chloride can be displaced by a wide range of N-, O-, and S- nucleophiles to generate diverse libraries of phosphonate-containing molecules for biological screening . The specific LogP of 0.90 and solubility profile allow chemists to tailor reaction conditions and purification strategies, providing an advantage over more polar or less reactive alternatives [2].

Intermediate for Agrochemical and Material Science Research

Beyond pharmaceuticals, this compound is utilized in research aimed at developing novel herbicides and fungicides, as well as advanced materials like coatings and adhesives . Its unique reactivity profile enables the creation of compounds with tailored properties, such as selective herbicidal action or enhanced material durability .

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